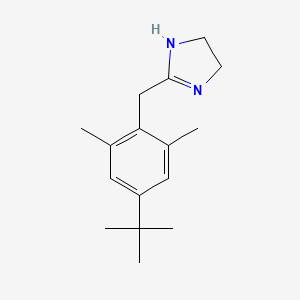
Xylometazoline
Cat. No. B1196259
Key on ui cas rn:
526-36-3
M. Wt: 244.37 g/mol
InChI Key: HUCJFAOMUPXHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04520014
Procedure details


The aluminium stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled xylometazoline hydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Name
aluminium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)CCCCCCCCCCCCCCCCC.[Al+3].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[CH3:62][C:63]1[CH:64]=[C:65]([C:76]([CH3:79])([CH3:78])[CH3:77])[CH:66]=[C:67]([CH3:75])[C:68]=1[CH2:69][C:70]1[NH:74][CH2:73][CH2:72][N:71]=1.Cl>>[CH3:75][C:67]1[CH:66]=[C:65]([C:76]([CH3:79])([CH3:78])[CH3:77])[CH:64]=[C:63]([CH3:62])[C:68]=1[CH2:69][C:70]1[NH:74][CH2:73][CH2:72][N:71]=1 |f:0.1.2.3,4.5|
|
Inputs


Step One
|
Name
|
aluminium stearate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1CC2=NCCN2)C)C(C)(C)C.Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring in a portion of the sunflower oil
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dispersion was added to the rest of the sunflower oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 140° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The gel was stirred at 130° C. for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
without stirring to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a fine, homogenous dispersion
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dispersion was filled into plastic bottles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a dosing pump
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(C=C(C1CC2=NCCN2)C)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
